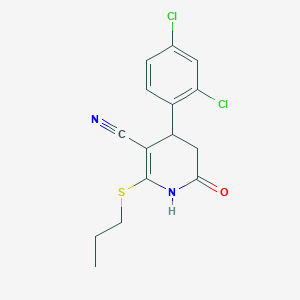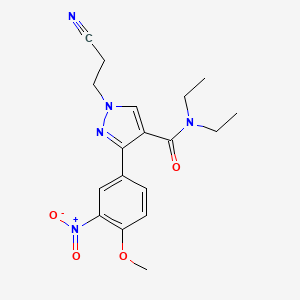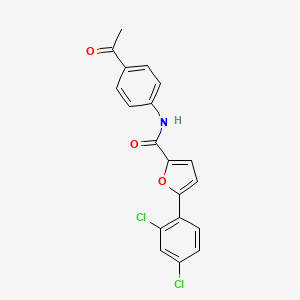
N-allyl-N'-(2-chlorobenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(2-chlorobenzyl)ethanediamide, also known as ACEA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects. In
Aplicaciones Científicas De Investigación
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that N-allyl-N'-(2-chlorobenzyl)ethanediamide can activate cannabinoid receptors in the central nervous system, leading to a reduction in pain sensation. Other areas of research include the treatment of anxiety and depression, as well as the potential use of N-allyl-N'-(2-chlorobenzyl)ethanediamide in cancer therapy.
Mecanismo De Acción
N-allyl-N'-(2-chlorobenzyl)ethanediamide acts as an agonist for the CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the central nervous system, immune system, and gastrointestinal tract. Activation of these receptors leads to a wide range of biological effects, including pain relief, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have antioxidant properties, as well as the ability to modulate immune function. Studies have also suggested that N-allyl-N'-(2-chlorobenzyl)ethanediamide may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its selectivity for the CB1 and CB2 receptors, which allows for targeted modulation of these pathways. However, one limitation of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide.
Direcciones Futuras
There are a number of potential future directions for research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide. One area of interest is the development of more stable analogues of N-allyl-N'-(2-chlorobenzyl)ethanediamide that can be used in in vivo studies. Additionally, further research is needed to fully understand the potential therapeutic applications of N-allyl-N'-(2-chlorobenzyl)ethanediamide, including its use in the treatment of neurodegenerative diseases and cancer. Finally, studies examining the potential for N-allyl-N'-(2-chlorobenzyl)ethanediamide to modulate other biological pathways, such as the endocannabinoid system, may provide new insights into the mechanisms of action of this promising compound.
Métodos De Síntesis
The synthesis of N-allyl-N'-(2-chlorobenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 2-chlorobenzyl chloride. The resulting product is purified using column chromatography to yield N-allyl-N'-(2-chlorobenzyl)ethanediamide as a white solid. This method has been described in detail in a number of scientific publications, including a study by Pertwee et al. (2005).
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNAYSXTWOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875534 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)